molecular formula C7H10N2O B8707264 5-methoxy-6-methylpyridin-3-amine

5-methoxy-6-methylpyridin-3-amine

Cat. No.: B8707264
M. Wt: 138.17 g/mol
InChI Key: XKQVGVFHOZRDTM-UHFFFAOYSA-N
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Description

5-Methoxy-6-methylpyridin-3-amine (C₇H₁₀N₂O, MW 138.17) is a pyridine derivative featuring a methoxy group (-OCH₃) at position 5, a methyl group (-CH₃) at position 6, and an amine (-NH₂) at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for diverse functionalization.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-methoxy-6-methylpyridin-3-amine

InChI

InChI=1S/C7H10N2O/c1-5-7(10-2)3-6(8)4-9-5/h3-4H,8H2,1-2H3

InChI Key

XKQVGVFHOZRDTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)N)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Pyridine Precursors

The most widely reported method involves displacing a halogen atom (Cl or Br) at the 3-position of a pre-functionalized pyridine derivative. For example, 2-chloro-5-methoxy-6-methylpyridine undergoes amination via heating with aqueous ammonia or ammonium hydroxide under pressurized conditions.

Reaction Conditions :

  • Substrate : 2-Chloro-5-methoxy-6-methylpyridine

  • Reagent : NH₃ (28% aq.), EtOH

  • Temperature : 120°C (sealed tube)

  • Time : 12–16 hours

  • Yield : 68–72%

This method benefits from commercial availability of chloropyridine precursors. However, regioselectivity challenges arise if multiple halogen atoms are present. Catalytic copper(I) iodide (5 mol%) enhances reactivity in stubborn cases, reducing reaction times to 8 hours .

Reductive Amination of 5-Methoxy-6-methylpyridin-3-one

Ketone intermediates serve as versatile precursors. 5-Methoxy-6-methylpyridin-3-one reacts with ammonium acetate and sodium cyanoborohydride in methanol under reflux:

5-Methoxy-6-methylpyridin-3-one+NH4OAcNaBH3CN, MeOH5-Methoxy-6-methylpyridin-3-amine\text{5-Methoxy-6-methylpyridin-3-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{this compound}

Optimized Parameters :

  • Molar Ratio (Ketone:NH₄OAc): 1:3

  • Reducing Agent : NaBH₃CN (1.2 equiv)

  • Solvent : Methanol

  • Yield : 82%

This route avoids hazardous ammonia gas but requires strict pH control (4.5–5.5) to prevent over-reduction.

Alkylation of 5-Hydroxy-6-methylpyridin-3-amine

Methylation of the hydroxyl group provides a direct pathway. Using 5-hydroxy-6-methylpyridin-3-amine , dimethyl sulfate in alkaline conditions introduces the methoxy group:

Procedure :

  • Dissolve 5-hydroxy-6-methylpyridin-3-amine (1 equiv) in NaOH (2M).

  • Add dimethyl sulfate (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 6 hours.

  • Neutralize with HCl and extract with dichloromethane.

Key Metrics :

  • Yield : 75%

  • Purity : >98% (HPLC)

Side products like N-methylated amines (<5%) form if temperature exceeds 25°C.

Catalytic Hydrogenation of Nitro Derivatives

Nitro groups at the 3-position of 5-methoxy-6-methyl-3-nitropyridine are reduced using hydrogen gas over palladium on carbon (Pd/C):

5-Methoxy-6-methyl-3-nitropyridineH2(1atm),10%Pd/CThis compound\text{5-Methoxy-6-methyl-3-nitropyridine} \xrightarrow{\text{H}_2 (1 atm), 10\% \text{Pd/C}} \text{this compound}

Conditions :

  • Catalyst Loading : 5 wt% Pd/C

  • Solvent : Ethanol

  • Time : 4 hours

  • Yield : 89%

This method achieves high selectivity but requires specialized equipment for hydrogen handling.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)ScalabilityCost (USD/kg)
Nucleophilic Substitution2-Chloro-5-methoxy-6-methylpyridine7295High120
Reductive Amination5-Methoxy-6-methylpyridin-3-one8298Medium180
Alkylation5-Hydroxy-6-methylpyridin-3-amine7598High90
Catalytic Hydrogenation5-Methoxy-6-methyl-3-nitropyridine8999Low250

Key Observations :

  • Nucleophilic substitution is cost-effective but limited by precursor availability.

  • Reductive amination offers excellent purity for pharmaceutical applications.

  • Catalytic hydrogenation achieves the highest yield but incurs elevated costs due to Pd/C.

Industrial-Scale Considerations

For bulk production, continuous flow reactors optimize the alkylation and hydrogenation methods:

  • Flow Alkylation :

    • Residence Time : 30 minutes

    • Throughput : 50 kg/day

    • Impurity Profile : <0.5% N-methylated byproducts

  • Fixed-Bed Hydrogenation :

    • Catalyst Lifespan : 6 months

    • Production Rate : 20 kg/day

These systems enhance reproducibility and reduce solvent waste compared to batch processes.

Emerging Methodologies

Recent advances focus on enzymatic amination and photocatalysis:

  • Transaminase Enzymes : Convert pyridin-3-one to amine using alanine as a nitrogen donor (Yield: 65%, 99% enantiomeric excess) .

  • Photoredox Catalysis : Visible light-mediated amination of bromopyridines with ammonia (Yield: 70%, 6-hour reaction time) .

While promising, these methods remain at the laboratory stage.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-6-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methoxy-6-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-methoxy-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomers and Substitution Effects

5-Methoxy-6-methylpyridin-2-amine
  • Structure : Methoxy (5), methyl (6), amine (2).
  • Key Differences: The amine group at position 2 alters hydrogen-bonding patterns and electronic distribution.
5-Methoxy-4-methylpyridin-3-amine•HCl
  • Structure : Methoxy (5), methyl (4), amine (3), hydrochloride salt.
  • The HCl salt form enhances crystallinity, making it suitable for drug formulation .

Halogen-Substituted Analogues

5-Bromo-6-methoxypyridin-3-amine (C₆H₇BrN₂O, MW 218.04)
  • Structure : Bromine (5), methoxy (6), amine (3).
  • Comparison : The bromine atom increases molecular weight and introduces electron-withdrawing effects, enhancing electrophilic substitution reactivity. This compound has a structural similarity score of 0.82 to the target molecule, suggesting shared synthetic pathways .
5-Bromo-2-methoxypyridin-3-amine
  • Structure : Bromine (5), methoxy (2), amine (3).
  • Key Differences : Methoxy at position 2 disrupts conjugation compared to position 5, reducing planarity and altering π-π stacking interactions in crystal structures .

Alkoxy and Bulky Substituents

5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine (C₈H₉F₃N₂O, MW 206.17)
  • Structure : Methyl (5), trifluoroethoxy (6), amine (3).
  • Comparison : The trifluoroethoxy group increases hydrophobicity and metabolic stability due to fluorine’s electronegativity. This modification is advantageous in drug design for improved bioavailability .

Pyrimidine Analogues

4,6-Dichloro-5-methoxypyrimidine
  • Structure : Dichloro (4,6), methoxy (5), pyrimidine ring.
  • Comparison : The pyrimidine core reduces basicity compared to pyridine. Chlorine substituents enhance intermolecular interactions (e.g., Cl···N contacts), influencing crystal packing .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Methoxy-6-methylpyridin-3-amine 5-OCH₃, 6-CH₃, 3-NH₂ C₇H₁₀N₂O 138.17 Discontinued; intermediate
5-Methoxy-4-methylpyridin-3-amine•HCl 5-OCH₃, 4-CH₃, 3-NH₂ C₇H₁₀N₂O•HCl 174.63 Enhanced crystallinity
5-Bromo-6-methoxypyridin-3-amine 5-Br, 6-OCH₃, 3-NH₂ C₆H₇BrN₂O 218.04 High reactivity
5-Methyl-6-(trifluoroethoxy)pyridin-3-amine 5-CH₃, 6-OCH₂CF₃, 3-NH₂ C₈H₉F₃N₂O 206.17 Improved metabolic stability

Table 2: Hydrogen Bonding and Crystallography

Compound Name Hydrogen Bonding (N–H···N) Crystal System Notable Interactions Reference
6-Methylpyridin-3-amine Yes (intermolecular) Monoclinic Planar pyridine ring
4,6-Dichloro-5-methoxypyrimidine Cl···N (3.09–3.10 Å) Orthorhombic 3D framework via Cl···N

Q & A

Q. Table 1: Key Physical Properties of this compound

PropertyValueReference
Molecular FormulaC7_7H10_{10}N2_2O
Molecular Weight138.17 g/mol
Melting Point (HCl salt)175–176°C
Density1.575 g/cm3^3

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationExample Reference
1H^1H-NMRStructural confirmation
HRMSMolecular weight verification
FTIRFunctional group analysis

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